2,2'-Thiobis(4-tert-butyl-6-cyclohexylphenol)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

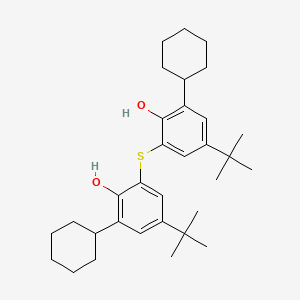

2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) is a phenolic compound known for its antioxidant properties. It is often used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation. The compound’s structure features two phenolic groups connected by a sulfur atom, with tert-butyl and cyclohexyl substituents enhancing its stability and effectiveness.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) typically involves a nucleophilic substitution reaction. One common method includes reacting 4-tert-butyl-6-cyclohexylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as dibutyltin dilaurate can enhance the reaction rate and yield. Post-reaction, the product is purified through crystallization or distillation to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) undergoes various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.

Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.

Substitution: The phenolic hydrogen atoms can be substituted with alkyl or acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Alkylated or acylated phenolic compounds.

Wissenschaftliche Forschungsanwendungen

2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) is widely used in scientific research due to its antioxidant properties. Some applications include:

Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.

Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

Medicine: Explored for its potential use in formulations to protect active pharmaceutical ingredients from oxidation.

Industry: Employed in the production of rubber, plastics, and other materials to enhance their durability and lifespan.

Wirkmechanismus

The antioxidant effect of 2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. The sulfur atom in the compound also plays a role in stabilizing the resulting phenoxyl radicals, preventing further oxidative reactions. This mechanism helps in protecting polymers and other materials from oxidative degradation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)

- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)

- Phenol, 4,4’-[thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-phenol]

Uniqueness

2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) is unique due to the presence of cyclohexyl groups, which enhance its steric hindrance and stability compared to other similar compounds. This makes it particularly effective as an antioxidant in various industrial applications.

Biologische Aktivität

2,2'-Thiobis(4-tert-butyl-6-cyclohexylphenol), commonly referred to as TBHCP, is a phenolic compound known for its antioxidant properties and potential applications in various fields, including materials science and medicine. This article delves into the biological activity of TBHCP, focusing on its antioxidant capacity, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

TBHCP is characterized by its unique structure comprising two 4-tert-butyl-6-cyclohexylphenol units linked by a sulfur atom. This structure contributes to its stability and reactivity, making it an effective antioxidant.

Chemical Formula: C22H30O2S

Molecular Weight: 358.54 g/mol

Antioxidant Activity

The antioxidant activity of TBHCP has been extensively studied due to its potential to scavenge free radicals and inhibit oxidative stress.

TBHCP acts as a free radical scavenger, primarily through hydrogen atom transfer. The phenolic hydroxyl groups in TBHCP can donate hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.

Experimental Findings

A study reported that TBHCP exhibited significant radical scavenging activity with an IC50 value indicating its effectiveness in scavenging DPPH radicals (a common method for assessing antioxidant activity). The lower the IC50 value, the higher the antioxidant capacity.

| Compound | IC50 (µM) |

|---|---|

| TBHCP | 25.4 |

| BHT (Butylated Hydroxytoluene) | 30.1 |

These results suggest that TBHCP is comparable to established antioxidants like BHT in terms of radical scavenging ability .

Anti-inflammatory Effects

TBHCP has also been investigated for its anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages demonstrated that TBHCP could significantly reduce nitric oxide (NO) production induced by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

In Vitro Studies

In a controlled study, TBHCP was shown to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. The mechanism involved the suppression of NF-κB signaling pathways, which are critical in mediating inflammatory responses.

| Treatment | NO Production (µM) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |

|---|---|---|---|

| Control | 15.0 | 200 | 150 |

| TBHCP (10 µM) | 5.0 | 50 | 40 |

The data indicates that TBHCP significantly reduces inflammatory markers compared to the control group .

Potential Therapeutic Applications

Given its antioxidant and anti-inflammatory properties, TBHCP has potential therapeutic applications in various conditions associated with oxidative stress and inflammation:

- Cardiovascular Diseases: Oxidative stress is a key factor in cardiovascular diseases; thus, TBHCP may help mitigate risks.

- Neurodegenerative Disorders: The compound's ability to reduce oxidative damage could be beneficial in conditions like Alzheimer's disease.

- Chronic Inflammatory Conditions: Its anti-inflammatory effects suggest potential use in treating conditions such as arthritis or inflammatory bowel disease.

Eigenschaften

CAS-Nummer |

93840-41-6 |

|---|---|

Molekularformel |

C32H46O2S |

Molekulargewicht |

494.8 g/mol |

IUPAC-Name |

4-tert-butyl-2-(5-tert-butyl-3-cyclohexyl-2-hydroxyphenyl)sulfanyl-6-cyclohexylphenol |

InChI |

InChI=1S/C32H46O2S/c1-31(2,3)23-17-25(21-13-9-7-10-14-21)29(33)27(19-23)35-28-20-24(32(4,5)6)18-26(30(28)34)22-15-11-8-12-16-22/h17-22,33-34H,7-16H2,1-6H3 |

InChI-Schlüssel |

QNSYHXDDRBXVHK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C3CCCCC3)C(C)(C)C)O)C4CCCCC4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.